molecular formula C13H15N3O2 B12639639 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B12639639
M. Wt: 245.28 g/mol
InChI Key: WEEKZLODFMQGAT-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features a unique structure combining a piperidine ring, an imidazo[1,5-a]pyridine core, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of pyridine-2-carboxaldehyde with piperidine and an appropriate nitrogen source under acidic or basic conditions . This reaction forms the imidazo[1,5-a]pyridine core, which can then be functionalized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-piperidin-3-ylimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C13H15N3O2/c17-13(18)11-10-5-1-2-7-16(10)12(15-11)9-4-3-6-14-8-9/h1-2,5,7,9,14H,3-4,6,8H2,(H,17,18)

InChI Key

WEEKZLODFMQGAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC(=C3N2C=CC=C3)C(=O)O

Origin of Product

United States

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